4-(Diethylamino)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
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Overview
Description
4-(Diethylamino)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is a complex organic compound with the molecular formula C21H26N6OS. It is known for its unique structure, which combines a benzaldehyde derivative with a triazole ring, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone typically involves the reaction of 4-(Diethylamino)benzaldehyde with 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole-4-yl hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
4-(Diethylamino)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biological processes. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
- 4-(Benzyloxy)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
- 4-(Methylsulfanyl)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
Uniqueness
What sets 4-(Diethylamino)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
624725-01-5 |
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Molecular Formula |
C21H26N6OS |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-[(2E)-2-[[4-(diethylamino)phenyl]methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H26N6OS/c1-4-26(5-2)18-11-7-16(8-12-18)15-22-25-27-20(23-24-21(27)29)17-9-13-19(14-10-17)28-6-3/h7-15,25H,4-6H2,1-3H3,(H,24,29)/b22-15+ |
InChI Key |
INWMRGTTZSHYGM-PXLXIMEGSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NN2C(=NNC2=S)C3=CC=C(C=C3)OCC |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNN2C(=NNC2=S)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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